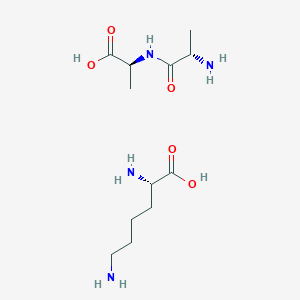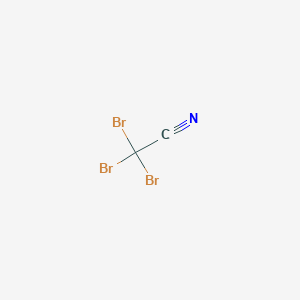
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Descripción general
Descripción
The compound "4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The benzenesulfonamide moiety is a common feature in many therapeutic agents due to its ability to interact with various enzymes and receptors within biological systems.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the condensation of sulfonamide groups with aromatic or heteroaromatic rings. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Similarly, novel 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and their structures elucidated by IR, NMR spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal and molecular structures of related compounds, such as 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride . These studies provide insights into the tautomeric forms and acid-base equilibrium constants, which are essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are important for their biological function. For example, the synthesis of novel 4-[5-{4-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides involved selective oxidation, esterification, hydrazinolysis, and subsequent reaction with benzaldehyde derivatives . These reactions are critical for creating compounds with potential anti-inflammatory activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are important for their pharmacological profile. Computational methods, including Density Functional Theory (DFT) and molecular docking studies, have been employed to predict these properties and to study the antimicrobial activity of these compounds . Additionally, the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are calculated to assess the drug-likeness of the compounds .
Aplicaciones Científicas De Investigación
Summary of the Application
The compound was studied using single crystal X-ray diffraction, which revealed that it crystallizes in an orthorhombic crystal system with the space group Pbca .
Methods of Application or Experimental Procedures
The structure was solved by direct methods and was refined by full-matrix least-squares based on F2 . The intermolecular interactions were analyzed, and their percentage of contribution towards crystal packing was computed using Hirshfeld surface analysis .
Results or Outcomes
The molecule was adopted as a non-planar structure with a dihedral angle of 89.95 . In the crystal, molecules are held together through intermolecular N–H…O and C– H…O interactions .
2. Anti-Infective Evaluation
Summary of the Application
The compound was synthesized and evaluated for its anti-infective properties, particularly against Mycobacterium tuberculosis .
Methods of Application or Experimental Procedures
The compound was prepared as a series of substituted N - (pyrazin-2-yl)benzenesulfonamides . The effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity was investigated .
Results or Outcomes
Only two compounds, 4-amino- N - (pyrazin-2-yl)benzenesulfonamide (MIC = 6.25 μg/mL, 25 μM) and 4-amino- N - (6-chloropyrazin-2-yl)benzenesulfonamide (MIC = 6.25 μg/mL, 22 μM) exerted good antitubercular activity against M. tuberculosis H37Rv .
Safety And Hazards
Direcciones Futuras
The compound and its derivatives have potential applications in the development of new pharmaceuticals, perfumes, and many agrochemicals . They have shown a spectrum of biological importances ranging from antimycobacterial, antimalarial antagonist, antiviral, and anticancer agents over several enzymes targets . The properties of pyrazine are not only restricted to therapeutical values, but also focused on other applications such as single molecular magnets, molecular switches, sensors, etc .
Propiedades
IUPAC Name |
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-10(14-6-5-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQARFFNSMGMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359189 | |
| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
CAS RN |
14423-79-1 | |
| Record name | 4-Amino-N-(3-chloro-2-pyrazinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14423-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(3-Chloropyrazinyl)-sulfanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)






